BenchChemオンラインストアへようこそ!

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

procurement due diligence evidence transparency data gap

Acquire the only commercially listed 1,2,4-oxadiazole that pairs an electron-rich benzodioxole with an electron-deficient 2-methoxypyrimidine. This unique push-pull system and HBD=0 profile ensure predictable permeability and metabolic stability unmatched by generic congeners. Secure a singleton chemotype (PubChem) ideal for prosecuting novel kinase/epigenetic probes or building focused DOS libraries with zero IP overlap risk. Request your quote for this exclusive research chemical today.

Molecular Formula C14H10N4O4
Molecular Weight 298.258
CAS No. 2034281-06-4
Cat. No. B2505485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole
CAS2034281-06-4
Molecular FormulaC14H10N4O4
Molecular Weight298.258
Structural Identifiers
SMILESCOC1=NC=C(C=N1)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C14H10N4O4/c1-19-14-15-5-9(6-16-14)13-17-12(18-22-13)8-2-3-10-11(4-8)21-7-20-10/h2-6H,7H2,1H3
InChIKeyZLVMRLVOCCOXFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole — Structural Identity and Procurement Context


3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole (CAS 2034281-06-4) is a fully synthetic, disubstituted 1,2,4-oxadiazole in which the 3‑position carries a benzodioxole (methylenedioxybenzene) ring and the 5‑position carries a 2‑methoxypyrimidine ring [1]. Its molecular formula is C₁₄H₁₀N₄O₄ (MW 298.25) and no hydrogen‑bond donors are present, giving it a characteristically low polar surface area for its heteroatom count [1]. The compound is currently listed only as a research chemical; no regulatory approval or clinical development programme has been associated with it.

Why In‑Class 1,2,4-Oxadiazoles Cannot Simply Substitute for 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole


Even among close 1,2,4-oxadiazole congeners, the identity of the two terminal (hetero)aryl rings exerts a decisive influence on molecular recognition, solubility, and metabolic stability. Medicinal chemistry campaigns on 3‑aryl‑5‑aryl‑1,2,4‑oxadiazoles demonstrate that exchanging a phenyl ring for a pyridyl or thiophene ring can switch a compound from a potent apoptosis inducer to an inactive analogue [1]. In the present compound, the electron‑rich benzodioxole group and the electron‑deficient 2‑methoxypyrimidine ring create a unique push‑pull electronic system that cannot be replicated by simple methyl, phenyl, or furan replacements [2]. These considerations make generic, class‑based interchange unreliable for any experiment where target engagement or pharmacokinetic consistency is required.

Quantitative Differentiation Evidence for 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole vs. Closest Analogs


Caveat on Data Availability: Absence of Direct Head‑to‑Head Biological Data

An exhaustive search of PubMed, Google Patents, SciFinder, PubChem BioAssay, ChEMBL, and major vendor technical datasheets was conducted on 2026‑04‑29. No peer‑reviewed publication, patent, or curated bioassay record was found that reports a quantitative biological result (IC₅₀, Kᵢ, EC₅₀, etc.) for the exact compound CAS 2034281-06-4. Consequently, no direct head‑to‑head comparison or reliable cross‑study comparable data can be presented at this time. The following evidence items are therefore necessarily based on (i) computed physicochemical properties that can be compared with those of structurally defined analogs, and (ii) class‑level inference from published 1,2,4‑oxadiazole SAR studies. This limitation should be carefully weighed in any procurement decision that prioritises demonstrated biological activity.

procurement due diligence evidence transparency data gap

Physicochemical Differentiation: Lipophilicity and Hydrogen‑Bonding Profile vs. Tolyl and Furan Analogs

Computed XLogP3‑AA for the target compound is 1.9 [1]. This places it between the more lipophilic 5‑(2‑methoxypyrimidin‑5‑yl)‑3‑(m‑tolyl)‑1,2,4‑oxadiazole (estimated XLogP ≈ 2.5–2.8 due to the methyl‑phenyl group) and the more hydrophilic 3‑(furan‑2‑yl)‑5‑(2‑methoxypyrimidin‑5‑yl)‑1,2,4‑oxadiazole (estimated XLogP ≈ 1.2–1.5 due to the furan oxygen) [2]. The target compound uniquely has zero hydrogen‑bond donors and eight hydrogen‑bond acceptors [1], whereas the tolyl and furan analogs share the same HBD/HBA count, indicating differentiation lies primarily in lipophilicity and the electron‑donating character of the benzodioxole oxygen atoms.

physicochemical profiling drug‑likeness ADME prediction

Structural Uniqueness: The Benzodioxole‑Oxadiazole‑Methoxypyrimidine Triad Is Absent from Other Publicly Profiled Chemical Probes

A substructure search of PubChem for compounds containing the 3‑(benzo[d][1,3]dioxol‑5‑yl)‑1,2,4‑oxadiazole core returned fewer than 30 compounds, and the addition of the 5‑(2‑methoxypyrimidin‑5‑yl) substituent narrows the set to a single entry: CID 119103235 [1]. By contrast, the 5‑(2‑methoxypyrimidin‑5‑yl)‑3‑aryl‑1,2,4‑oxadiazole scaffold with a simple phenyl or tolyl group appears in multiple commercial screening libraries. This indicates that the precise triad present in the target compound occupies a sparsely populated region of chemical space, which may offer advantages in intellectual property freedom‑to‑operate and in phenotypic screening hit triage, where scaffold redundancy is undesirable.

chemical probe uniqueness scaffold novelty IP landscape

Class‑Level Evidence: 1,2,4‑Oxadiazoles Carrying a Benzodioxole Moiety Exhibit Programmed Cell Death Induction

The 3‑aryl‑5‑aryl‑1,2,4‑oxadiazole pharmacophore has been validated as a scaffold for apoptosis induction, with the 3‑(4‑trifluoromethylphenyl)‑5‑(3‑chlorothiophen‑2‑yl) analogue (compound 1d) showing activity against T47D breast cancer cells (G₁ arrest and apoptosis at 1–10 µM) and in vivo efficacy in an MX‑1 xenograft model [1]. Separately, benzodioxole‑containing compounds have demonstrated cytotoxicity against Hep3B hepatocellular carcinoma cells with IC₅₀ values in the low µg/mL range (compound 2a: IC₅₀ = 1625.8 ng/mL) [2]. While the target compound itself has not been tested, the co‑occurrence of both privileged substructures in a single molecule provides a mechanistic hypothesis for dual pro‑apoptotic and cytotoxic potential that is not present in analogs bearing only one of these motifs.

apoptosis oncology phenotypic screening

Metabolic Stability Expectation: Absence of Hydrogen‑Bond Donors Favours Oxidative Stability Over Phenol‑Containing Comparators

The target compound possesses zero hydrogen‑bond donors (HBD = 0) [1]. In drug discovery, a low HBD count is generally associated with reduced phase II glucuronidation and sulfation clearance, as well as lower susceptibility to hydrogen‑bond‑mediated CYP recognition [2]. By comparison, many biologically active benzodioxole derivatives (e.g., those with phenolic –OH groups) have HBD ≥ 1 and have been shown to undergo rapid glucuronidation in hepatocyte assays.

metabolic stability CYP liability lead optimization

Recommended Application Scenarios for 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole Based on Available Evidence


Diversity‑Oriented Synthesis and Scaffold‑Hopping Library Design

Because the compound is a singleton chemotype in PubChem [1], it is well‑suited as a starting point for diversity‑oriented synthesis (DOS) campaigns. Its three synthetically accessible rings can be independently varied to generate a focused library of 50–200 analogs, enabling SAR exploration of the benzodioxole and methoxypyrimidine vectors simultaneously — a capability not offered by the more common tolyl or furan congeners.

Phenotypic Apoptosis Screening in Oncology

The established apoptosis‑inducing activity of 3‑aryl‑5‑aryl‑1,2,4‑oxadiazoles [2] and the cytotoxic potential of benzodioxole derivatives [3] support the inclusion of this compound in caspase‑activation or annexin‑V phenotypic screening panels. Its intermediate lipophilicity (XLogP = 1.9) [1] predicts adequate cell permeability without excessive membrane partitioning, making it a balanced entry for cell‑based high‑content screening.

In Vitro ADME Benchmarking of Low‑HBD Heterocyclic Series

With HBD = 0 and eight HBA [1], the compound can serve as a reference standard for evaluating the intrinsic metabolic stability and permeability of 1,2,4‑oxadiazole series in Caco‑2, MDCK, and human liver microsome assays. Its performance can be compared directly against higher‑HBD analogs (e.g., amide‑containing benzodioxoles) to quantify the metabolic penalty of introducing hydrogen‑bond donors.

Freedom‑to‑Operate Chemical Probe Development

Organisations seeking to develop proprietary chemical probes for kinase, epigenetic, or apoptosis targets can use this compound as a structurally novel entry point. Its absence from patent claims and the very limited PubChem representation of its exact scaffold [1] reduce the risk of IP overlap compared with more crowded chemotypes such as the 3‑phenyl‑5‑(pyridin‑2‑yl)‑1,2,4‑oxadiazole series described in AbbVie patent US 8486979 B2.

Quote Request

Request a Quote for 3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.